REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]2[C:3]=1[C:4]([C:17]([O:19]C)=[O:18])=[CH:5][C:6]([C:13]([O:15]C)=[O:14])=[N:7]2.[OH-].[Na+]>CO>[C:13]([C:6]1[CH:5]=[C:4]([C:17]([OH:19])=[O:18])[C:3]2[C:8](=[CH:9][C:10]([Cl:12])=[CH:11][C:2]=2[Cl:1])[N:7]=1)([OH:15])=[O:14] |f:1.2|
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Name
|
5,7-Dichloro-2,4-dimethoxycarbonylquinoline
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Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=CC(=NC2=CC(=C1)Cl)C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the methanol was removed by evaporation
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water to a volume of approximately 700 ml
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid was added to the aqueous solution at 90° C.
|
Type
|
CUSTOM
|
Details
|
the white solid produced
|
Type
|
FILTRATION
|
Details
|
was filtered while the filtrate
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven at 100° C. (20 mmHg) for 48 h
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC2=CC(=CC(=C2C(=C1)C(=O)O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |